2-(Heptyloxy)aniline
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Overview
Description
Preparation Methods
2-(Heptyloxy)aniline can be synthesized through the condensation reaction of aniline and heptanol. The specific steps are as follows :
- Add aniline and heptanol to the reaction vessel in an appropriate molar ratio.
- Add cuprous chloride as a catalyst and heat the reaction mixture while stirring.
- After several hours, cool the mixture and isolate the this compound by crystallization.
Chemical Reactions Analysis
2-(Heptyloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Heptyloxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of organic solar cell materials and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Heptyloxy)aniline involves its interaction with specific molecular targets and pathways. It primarily acts on the erythrocytes, leading to the formation of methaemoglobin. This process is mainly induced by the metabolite phenylhydroxylamine, which causes oxidative stress within the erythrocytes . The compound’s effects are dose-dependent and can lead to the formation of superoxide anions and other reactive oxygen species.
Comparison with Similar Compounds
2-(Heptyloxy)aniline can be compared with other similar compounds, such as:
- 4-(Hexyloxy)aniline
- 4-(Octyloxy)aniline
- 4-(Decyloxy)aniline
These compounds share similar structures but differ in the length of the alkyl chain attached to the aniline ring. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and applications in various fields .
Properties
CAS No. |
55792-44-4 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-heptoxyaniline |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h6-7,9-10H,2-5,8,11,14H2,1H3 |
InChI Key |
WJSHCVRUYNERKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1N |
Origin of Product |
United States |
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